2-[{4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol
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Overview
Description
2-({4-[(4-ETHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}(ETHYL)AMINO)ETHAN-1-OL is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-({4-[(4-ETHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}(ETHYL)AMINO)ETHAN-1-OL involves multiple steps, starting from the appropriate aromatic amines and pyrazolo[3,4-d]pyrimidine intermediates. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-({4-[(4-ETHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}(ETHYL)AMINO)ETHAN-1-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives have shown promise in the development of new therapeutic agents for various diseases.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). It inhibits the activity of these kinases, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The pathways involved include the inhibition of CDK2/cyclin A2 complex, which is crucial for cell cycle regulation .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine-4-amine
- Pyrazolo[3,4-d]pyrimidine-6-carboxamide
- Pyrazolo[3,4-d]pyrimidine-4-thiol
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and therapeutic potential .
Properties
Molecular Formula |
C23H26N6O2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[[4-(4-ethoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-ethylamino]ethanol |
InChI |
InChI=1S/C23H26N6O2/c1-3-28(14-15-30)23-26-21(25-17-10-12-19(13-11-17)31-4-2)20-16-24-29(22(20)27-23)18-8-6-5-7-9-18/h5-13,16,30H,3-4,14-15H2,1-2H3,(H,25,26,27) |
InChI Key |
AGNHGHYGEKZOFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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